molecular formula C21H28O5 B569018 (1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid CAS No. 79035-06-6

(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

Cat. No.: B569018
CAS No.: 79035-06-6
M. Wt: 360.4 g/mol
InChI Key: FGSSZPPPKWMFHU-NGLWCRRRSA-N
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Description

(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is a derivative of Gibberellic Acid, a plant hormone that promotes growth and elongation of cells. This compound is known for its physiological and morphological effects in extremely low concentrations, making it a significant player in plant growth regulation .

Preparation Methods

The synthesis of (1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves several steps, starting from biotechnologically available gibberellic acid (Gibberellin A3). The synthetic routes include partial synthesis methods that modify the gibberellic acid structure to introduce the 2,2-dimethyl groups. Common reagents used in these reactions include diisobutylaluminium hydride (Dibal-H), N,N’-Dimethylformamide (DMF), and methoxymethylchloride (MOMCl) . Industrial production methods often involve large-scale fermentation processes using the fungus Gibberella fujikuroi, followed by chemical modifications to obtain the desired derivative .

Chemical Reactions Analysis

(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves its interaction with gibberellin receptors in plant cells. The compound binds to these receptors, triggering a cascade of molecular events that lead to the transcription of genes responsible for cell elongation and growth . Key molecular targets include DELLA proteins, which act as repressors of gibberellin signaling. The binding of this compound to its receptor leads to the degradation of DELLA proteins, thereby promoting growth .

Comparison with Similar Compounds

(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is unique due to its high biological activity compared to other gibberellins. Similar compounds include:

These compounds share similar structures but differ in their specific substituents, which influence their biological activity and applications .

Properties

CAS No.

79035-06-6

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C21H28O5/c1-10-7-20-8-11(10)5-6-12(20)21-9-18(2,3)16(24)19(4,17(25)26-21)14(21)13(20)15(22)23/h11-14,16,24H,1,5-9H2,2-4H3,(H,22,23)/t11-,12-,13-,14-,16+,19+,20+,21-/m1/s1

InChI Key

FGSSZPPPKWMFHU-NGLWCRRRSA-N

SMILES

CC1(CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O)C

Isomeric SMILES

C[C@]12[C@H]3[C@@H]([C@@]45C[C@@H](CC[C@H]4[C@@]3(CC([C@@H]1O)(C)C)OC2=O)C(=C)C5)C(=O)O

Canonical SMILES

CC1(CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O)C

Synonyms

(1α,2β,4aα,4bβ,10β)-2,4a-Dihydroxy-1,3,3-trimethyl-8-methylenegibbane-1,10-dicarboxylic Acid 1,4a-Lactone

Origin of Product

United States

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